IT1t dihydrochloride is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4), which plays a significant role in various physiological processes, including immune response and cell signaling. This compound has attracted attention for its potential applications in treating diseases such as cancer and HIV, where CXCR4 is implicated in tumor progression and viral entry into host cells. The compound exhibits a high affinity for CXCR4, with an inhibitory concentration (IC50) of approximately 1.1 nM, making it one of the most effective antagonists in this category .
IT1t dihydrochloride belongs to a class of compounds known as isothioureas, specifically designed to inhibit the CXCR4 receptor. It was first described in the literature by Thoma et al. in 2008 and has since been utilized in various studies to explore its pharmacological properties and therapeutic potential . The compound is classified as a small molecule drug, primarily used in research settings to understand receptor dynamics and drug interactions.
The synthesis of IT1t dihydrochloride involves a multi-step chemical process. The initial step typically starts with commercially available 4,4-dimethyl-2-imidazolidinethione, which undergoes a two-step reaction with dichloroacetone to form the isothiourea structure. This method allows for the introduction of functional groups that can enhance the compound's bioactivity and solubility .
The molecular structure of IT1t dihydrochloride can be characterized by its specific arrangement of atoms and functional groups that contribute to its biological activity. The compound features a core isothiourea moiety which is crucial for its interaction with the CXCR4 receptor.
IT1t dihydrochloride primarily functions through its interaction with the CXCR4 receptor, blocking its activation by natural ligands such as CXCL12. The compound has been shown to disrupt receptor oligomerization and modulate downstream signaling pathways.
The mechanism by which IT1t dihydrochloride exerts its effects involves binding to the orthosteric site of the CXCR4 receptor. This binding inhibits the receptor's ability to interact with its natural ligand, thereby blocking downstream signaling pathways associated with cell migration and proliferation.
IT1t dihydrochloride exhibits several notable physical and chemical properties that influence its behavior in biological systems.
IT1t dihydrochloride has several scientific uses primarily related to its role as a CXCR4 antagonist:
IT1t dihydrochloride (C~21~H~36~Cl~2~N~4~S~2~) is a potent small-molecule CXCR4 antagonist that binds competitively within the receptor's orthosteric pocket. Co-crystallization studies reveal that IT1t occupies a shallow binding cavity at the extracellular interface of CXCR4's transmembrane helices, forming critical interactions with key residues: its isothiourea moieties establish salt bridges with Asp^97^(2.63^) and Glu^288^(7.39^), while its cyclohexyl groups engage in hydrophobic interactions with Trp^94^(2.60^) and Tyr^116^(3.32^) [5] [9]. These interactions collectively block CXCL12 docking by sterically hindering the chemokine's N-terminal insertion into the binding pocket [5].
The compound exhibits exceptional binding affinity with an IC~50~ of 2.1 nM against CXCL12/CXCR4 interaction, significantly higher than many peptide-based antagonists [9] [10]. This high affinity stems from its complementary shape to the receptor's hydrophobic subpockets and electrostatic complementarity with polar residues. Mutation studies demonstrate that alanine substitution of Asp^97^, Glu^288^, or Trp^94^ reduces IT1t potency by >100-fold, confirming their critical roles in ligand recognition [10]. Unlike orthosteric inhibitors, IT1t exhibits allosteric modulation capabilities by inducing conformational changes in extracellular loop 2 (ECL2), which indirectly influences chemokine binding kinetics [7]. This dual mechanism—orthosteric blockade combined with allosteric modulation—distinguishes IT1t from other chemokine receptor antagonists.
Table 1: Key Binding Interactions of IT1t with CXCR4
CXCR4 Residue | Ballesteros-Weinstein Numbering | Interaction Type | Functional Consequence of Mutation |
---|---|---|---|
Asp97 | 2.63 | Salt bridge | >100-fold affinity loss |
Trp94 | 2.60 | Hydrophobic | 7.19 µM IC~50~ (vs 2.1 nM WT) |
Tyr116 | 3.32 | Hydrophobic | 6.37 µM IC~50~ (vs 2.1 nM WT) |
Glu288 | 7.39 | Salt bridge | >100-fold affinity loss |
Asp187 | ECL2 | Allosteric modulation | Altered signaling kinetics |
CXCR4 exists in dynamic equilibrium between monomers, dimers, and higher-order oligomers in cell membranes, with oligomeric complexity increasing proportionally with receptor expression levels [1]. IT1t dihydrochloride uniquely disrupts receptor oligomerization by targeting the transmembrane V-VI interface, the primary dimerization interface observed in CXCR4 crystal structures. Spatial intensity distribution analysis (SpIDA) demonstrates that IT1t rapidly and reversibly reduces dimeric and oligomeric species by >60% within minutes of treatment, shifting the receptor toward monomeric states [1]. This monomerization effect is concentration-dependent and occurs without altering total receptor expression.
In stark contrast, the clinically approved antagonist AMD3100 (plerixafor) exhibits divergent oligomerization effects—it stabilizes dimeric configurations even at saturating concentrations. This difference stems from their distinct binding poses: while IT1t binds at the extracellular dimer interface, disrupting transmembrane helix V-VI contacts, AMD3100 binds deeper in the orthosteric pocket with its cyclam rings anchored to Asp^262^(6.58^) and Glu^288^(7.39^), a configuration that preserves dimer stability [5] [6]. The functional implications of this differential oligomerization are significant: IT1t's monomerization correlates with accelerated receptor internalization and attenuated calcium signaling, while AMD3100-stabilized dimers exhibit prolonged membrane retention and partial agonist activity in constitutively active mutants [1] [3].
Table 2: Differential Effects of CXCR4 Antagonists on Receptor Oligomerization
Parameter | IT1t Dihydrochloride | AMD3100 |
---|---|---|
Oligomerization State | Promotes monomerization | Stabilizes dimers |
Kinetics | Rapid (minutes) | Minimal effect |
Structural Basis | Disrupts TM V-VI interface | Deep pocket binding |
Receptor Internalization | Enhanced | Reduced |
Effect on Constitutive Activity | Suppresses | Partially activates |
Constitutively active CXCR4 mutants (e.g., N119^3.35^A) exhibit ligand-independent signaling through stabilization of an active-state conformation. Molecular dynamics simulations reveal that constitutive activity requires formation of a hydrophobic triad involving Phe^87^(2.53^), Trp^252^(6.48^), and Leu^120^(3.36^) [3] [6]. This triad facilitates tight coupling between transmembrane helices III and VI—a hallmark of GPCR activation. IT1t dihydrochloride acts as an inverse agonist in these mutants by specifically disrupting this hydrophobic network, particularly through reorientation of Phe^87^(2.53^) side chains [3].
Mutagenesis studies confirm the centrality of Phe^87^(2.53^) in this regulatory mechanism: mutation to alanine (F87A) in the N119^3.35^A background completely abrogates constitutive activity and renders IT1t ineffective as an inverse agonist [3]. This indicates that Phe^87^(2.53^) serves as both a structural linchpin for constitutive activity and the primary molecular target for IT1t's inverse agonism. In wild-type receptors, where the hydrophobic triad is transiently formed, IT1t binding prevents its stabilization, thereby reducing basal signaling. This mechanism is distinct from orthosteric blockade and represents a unique allosteric regulatory mode that differentiates IT1t from neutral antagonists like AMD3100, which lack inverse agonist activity in constitutively active mutants [3] [6].
Table 3: Impact of Hydrophobic Triad Mutations on CXCR4 Signaling
Mutation | Basal Signaling Activity | IT1t Inverse Agonism | Molecular Consequence |
---|---|---|---|
Wild-type | Low | Minimal effect | Transient triad formation |
N119A | High (constitutive) | Suppresses activity | Stabilized triad; IT1t disrupts F87 orientation |
N119A/F87A | None detected | No effect | Triad disruption |
W252A | Reduced | Partial suppression | Impaired helix VI coupling |
The CXCL12/CXCR4 axis activates multiple downstream signaling pathways via Gα~i~ coupling, with calcium mobilization being a primary second messenger response. IT1t dihydrochloride potently inhibits calcium flux (IC~50~ = 23.1 nM) by preventing Gβγ subunit release upon receptor activation [4] [10]. This inhibition disrupts the phospholipase C-β (PLC-β) pathway, where Gβγ normally activates PLC-β to generate inositol trisphosphate (IP~3~)—the trigger for endoplasmic reticulum calcium release [4].
In intestinal epithelial and carcinoma cell models, IT1t pretreatment abolishes CXCL12-induced calcium transients and subsequent proline-rich tyrosine kinase 2 (Pyk2) activation [4]. Pyk2 serves as a calcium-sensitive regulator of focal adhesion turnover; its inhibition by IT1t impairs phosphorylation of paxillin and p130Cas—critical adaptor proteins in cell migration [4]. Consequently, IT1t treatment significantly reduces CXCL12-directed chemotaxis in cancer cell lines (>80% inhibition at 100 nM) and attenuates wound closure in epithelial restitution models by disrupting cytoskeletal reorganization [4] [10].
In vivo studies using zebrafish xenograft models demonstrate that IT1t effectively reduces metastatic invasion of triple-negative breast cancer cells, mirroring the effects of CXCR4 genetic silencing [10]. This antimetastatic activity correlates with disrupted calcium oscillations at the leading edge of migrating cells, impairing their directional persistence. Additionally, IT1t prevents CXCL12-mediated receptor nanoclustering—a process where activated CXCR4 forms large, immobile membrane clusters essential for directional sensing—through allosteric modulation of the TMV-TMVI domain [2]. This dual inhibition of both biochemical (calcium) and biophysical (nanoclustering) signaling mechanisms underpins IT1t's efficacy in blocking CXCR4-dependent pathophysiological processes.
Table 4: IT1t-Mediated Disruption of CXCR4 Signaling Pathways
Signaling Pathway | Key Components | IT1t Effect | Functional Consequence |
---|---|---|---|
Calcium Mobilization | Gβγ-PLCβ-IP~3~ cascade | Inhibition (IC~50~ = 23.1 nM) | Impaired migration & adhesion |
Pyk2 Activation | paxillin/p130Cas phosphorylation | >80% suppression at 100 nM | Reduced focal adhesion turnover |
Receptor Nanoclustering | TMV-TMVI domain reorganization | Prevents cluster formation | Loss of directional sensing |
Chemotaxis | Actin polymerization | 80-90% inhibition | Suppressed metastasis in vivo |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9